molecular formula C12H18N2 B2916526 [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 1932014-51-1

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2916526
CAS No.: 1932014-51-1
M. Wt: 190.29
InChI Key: DTBPBACTPMYTTQ-GFCCVEGCSA-N
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Description

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is a chiral secondary amine featuring a pyrrolidine ring substituted with a 4-methylphenyl group at the nitrogen atom and a methanamine group at the C2 position. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol (calculated from ).

Properties

IUPAC Name

[(2R)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBPBACTPMYTTQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCC[C@@H]2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in ethanol, room temperature

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide, reflux

Major Products Formed

    Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid

    Reduction: 4-Methylphenylmethanol, 4-Methylphenylethylamine

    Substitution: Various N-alkylated derivatives

Scientific Research Applications

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

1-[(2R)-1-(Propan-2-yl)pyrrolidin-2-yl]methanamine

  • Structure : Replaces the 4-methylphenyl group with an isopropyl substituent.
  • Molecular Formula : C₈H₁₈N₂ (identical to the target compound but with reduced aromaticity).
  • However, the lack of aromaticity may reduce binding affinity to receptors requiring π-π interactions .

(S)-(1-Allylpyrrolidine-2-yl)methanamine

  • Structure : Features an allyl group instead of 4-methylphenyl.
  • Synthesis : Prepared via DIBAL reduction of a carboxamide precursor, yielding 72% ().
  • Comparison : The allyl group introduces unsaturation, enabling conjugation or further functionalization (e.g., via thiol-ene click chemistry). This contrasts with the target compound’s inert 4-methylphenyl group, which prioritizes stability over reactivity .

Aromatic Substitutent Positional Isomers

1-[(2R)-1-(3-Methylphenyl)pyrrolidin-2-yl]methanamine Hydrochloride

  • Structure : Methyl group at the meta position of the phenyl ring (CAS 142469-59-8, ).
  • Key Differences : The meta-methyl group may alter electronic effects (e.g., electron-donating capacity) and steric hindrance compared to the para isomer. This could influence receptor selectivity, as seen in serotonin analogs where substituent position dictates agonist vs. antagonist activity .

Heterocyclic Replacements

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

  • Structure : Replaces pyrrolidine with a 1,3,4-oxadiazole ring.
  • Synthesis : Synthesized via polyphosphoric acid condensation of p-toluic hydrazide and glycine ().
  • However, the absence of a chiral center reduces stereochemical complexity compared to the target compound .

Ring Size and Flexibility

3-[(4-Methylphenyl)methyl]azetidine Hydrochloride

  • Structure : Azetidine (4-membered ring) with a 4-methylbenzyl substituent ().
  • Comparison : The smaller azetidine ring increases ring strain, reducing conformational flexibility. This may limit binding to larger protein pockets compared to the more flexible pyrrolidine-based target compound .

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Key Substituent Synthesis Yield (%) Key Properties/Applications References
[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine C₁₂H₁₈N₂ 4-Methylphenyl N/A Potential CNS modulation
1-[(2R)-1-(Propan-2-yl)pyrrolidin-2-yl]methanamine C₈H₁₈N₂ Isopropyl N/A High solubility in non-polar solvents
(S)-(1-Allylpyrrolidine-2-yl)methanamine C₈H₁₆N₂ Allyl 72 Click chemistry applications
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine C₁₀H₁₁N₃O 1,3,4-Oxadiazole High Rigid, hydrogen-bonding scaffold

Research Implications and Challenges

  • Stereochemical Sensitivity : The R-configuration in the target compound is crucial for bioactivity, as seen in other chiral amines (e.g., ’s pyrido-pyrrolo-pyrimidine derivative).
  • Synthesis Optimization : While allyl and oxadiazole derivatives report high yields (72%–high, Evidences 1, 5), the target compound’s synthesis data are lacking, highlighting a research gap.

Biological Activity

[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a pyrrolidine ring, which is often associated with various neuropharmacological effects, and a 4-methylphenyl group that may enhance its interaction with biological targets.

Structural Characteristics

The molecular structure of this compound contributes to its biological activity. The presence of functional groups such as the amine and aromatic rings allows for diverse interactions with biological macromolecules.

Structural Feature Description
Pyrrolidine RingA five-membered ring that can participate in various chemical reactions and interactions.
4-Methylphenyl GroupAn aromatic group that may enhance lipophilicity and receptor binding.
Amino GroupProvides potential for hydrogen bonding and ionic interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

1. Neuropharmacological Effects
Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems. For example, studies on related compounds have shown inhibition of dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders or addiction .

2. Antioxidant Properties
The phenolic structure present in many pyrrolidine derivatives is known for its ability to scavenge free radicals, contributing to antioxidant activity. This property is beneficial in preventing oxidative stress-related diseases.

3. Antimicrobial Activity
Compounds with sulfonyl groups, which may be structurally similar or related to the target compound, have demonstrated antimicrobial properties. This suggests that this compound might also possess similar activities against certain pathogens.

Case Study 1: Dopamine Transporter Inhibition

A study on analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) revealed that these compounds selectively inhibit dopamine and norepinephrine transporters while showing minimal effects on serotonin transporters. The lead compound from this study was found to be particularly effective at nanomolar concentrations .

Case Study 2: Antioxidant Evaluation

In a comparative study of phenolic compounds, derivatives exhibiting structural similarities to this compound were evaluated for their antioxidant capacity using DPPH radical scavenging assays. Results indicated significant antioxidant activity, supporting the potential health benefits of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including reductive amination techniques involving pyrrolidine precursors and aromatic aldehydes. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

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